Bienvenue dans la boutique en ligne BenchChem!

3-(2,6-Dimethylphenyl)quinazolin-4-one

PI3Kδ inhibition isoform selectivity quinazolinone pharmacophore

3-(2,6-Dimethylphenyl)quinazolin-4-one (CAS 24118-09-0) is a 3-aryl-4(3H)-quinazolinone bearing a sterically demanding 2,6-dimethylphenyl substituent on the lactam nitrogen. With molecular formula C₁₆H₁₄N₂O and molecular weight 250.29 g·mol⁻¹, it is a crystalline solid typically supplied at ≥95% purity by research-chemical vendors.

Molecular Formula C16H14N2O
Molecular Weight 250.29g/mol
CAS No. 24118-09-0
Cat. No. B398303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)quinazolin-4-one
CAS24118-09-0
Molecular FormulaC16H14N2O
Molecular Weight250.29g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C16H14N2O/c1-11-6-5-7-12(2)15(11)18-10-17-14-9-4-3-8-13(14)16(18)19/h3-10H,1-2H3
InChIKeyJUNCRMZGKMQMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethylphenyl)quinazolin-4-one (CAS 24118-09-0) – Core Properties and Procurement-Relevant Identity


3-(2,6-Dimethylphenyl)quinazolin-4-one (CAS 24118-09-0) is a 3-aryl-4(3H)-quinazolinone bearing a sterically demanding 2,6-dimethylphenyl substituent on the lactam nitrogen. With molecular formula C₁₆H₁₄N₂O and molecular weight 250.29 g·mol⁻¹, it is a crystalline solid typically supplied at ≥95% purity by research-chemical vendors . The compound serves as a versatile pharmacophoric core in medicinal chemistry, most notably as the key scaffold in a series of highly potent and isoform-selective PI3Kδ and dual PI3Kδ/γ inhibitors (IC₅₀ values down to 8.4 nM) [1]. Its ortho,ortho’-disubstituted N‑aryl ring imposes restricted rotation about the N3–Caryl bond, giving rise to atropisomerism—a stereochemical feature absent in simpler N‑phenyl analogs [2].

Why 3-(2,6-Dimethylphenyl)quinazolin-4-one Cannot Be Replaced by Other 3-Arylquinazolin-4-ones


The 2,6-dimethyl substitution pattern is not merely a lipophilic decoration; it introduces steric hindrance that fundamentally alters both the three-dimensional architecture and the biological recognition of the quinazolin-4-one scaffold. Simple replacement with 3-phenyl- or 3-(2-methylphenyl)-quinazolin-4-one removes the atropisomeric character that arises from restricted N–Caryl rotation, a property directly linked to high stereochemical stability and the ability to present distinct enantiomeric surfaces to protein targets [1]. Furthermore, in the context of PI3Kδ inhibition, the 2,6-dimethylphenyl group was specifically selected over the 2-tolyl variant because it consistently delivers superior isoform selectivity and antiproliferative activity in B‑cell lymphoma models; exchanging this group erases the selectivity window that defines the series [2].

Quantitative Differentiation Evidence for 3-(2,6-Dimethylphenyl)quinazolin-4-one Versus Closest Analogs


PI3Kδ Inhibitor Pharmacophore: 2,6-Dimethylphenyl vs. 2-Tolyl Series

In a side‑by‑side medicinal chemistry program, the 3-(2,6-dimethylphenyl)quinazolinone core was compared directly with the 2‑tolyl (2‑methylphenyl) analog as the hinge‑region scaffold for PI3Kδ inhibitors [1]. The 2,6‑dimethylphenyl series produced inhibitors with IC₅₀ values spanning 8.4–106 nM against PI3Kδ, whereas the 2‑tolyl series consistently yielded higher IC₅₀ values, demonstrating the superiority of the 2,6‑dimethyl substitution for achieving sub‑10 nM potency. The most advanced compound from the 2,6‑dimethylphenyl series (10d) exhibited 3630‑fold selectivity for PI3Kδ over PI3Kα, a selectivity margin that was not replicated by any 2‑tolyl derivative.

PI3Kδ inhibition isoform selectivity quinazolinone pharmacophore B‑cell lymphoma

Atropisomeric Stability: 2,6-Dimethylphenyl Confers High Rotational Barrier Absent in Unsubstituted Phenyl Analog

The 2,6‑dimethylphenyl substituent creates sufficient steric congestion to restrict rotation about the N3–Caryl bond, generating isolable atropisomers with high configurational stability [1]. Systematic measurement of rotational barriers in 3‑(ortho‑substituted aryl)quinazolin-4-ones established that the barrier scales linearly with the van der Waals radius of the ortho substituent, ranging from 112.7 kJ·mol⁻¹ (ortho‑fluoro) to 140.8 kJ·mol⁻¹ (ortho‑iodo) [2]. By interpolation, a 2,6‑dimethyl substitution (ortho‑CH₃; van der Waals radius ≈2.0 Å) is predicted to exhibit a barrier ≥125 kJ·mol⁻¹, sufficient for atropisomer isolation at ambient temperature. In contrast, the unsubstituted 3‑phenylquinazolin-4-one lacks any measurable rotational barrier, existing as a single freely rotating species.

atropisomerism axial chirality rotational barrier N–C bond rotation

Synthetic Yield in One‑Pot, Three‑Component Quinazolinone Assembly: 2,6‑Xylidine vs. Other Anilines

In a one‑pot, three‑component coupling of anthranilic acid, triethyl orthoformate, and an amine catalyzed by silica‑supported NaHSO₄, 2,6‑xylidine delivered the target quinazolinone in 84% isolated yield . Under identical conditions, 3‑chloroaniline gave a 93% yield, while less hindered anilines (e.g., aniline) typically afforded yields in the 75–80% range. The 84% yield demonstrates that the steric bulk of the 2,6‑dimethyl group does not substantially compromise reaction efficiency, making the compound synthetically accessible at scale without requiring specialized equipment or forcing conditions.

heterocyclic synthesis one‑pot reaction quinazolinone formation catalyst comparison

Lipophilicity Advantage: Higher LogP of 2,6-Dimethylphenyl Core vs. 3-Phenyl Analog

The 2,6‑dimethylphenyl group increases the calculated partition coefficient (LogP) to 2.93, compared with 2.1 for the unsubstituted 3‑phenylquinazolin-4-one [1]. This ΔLogP of +0.83 log units places the compound in an optimal lipophilicity range (2–3) for central nervous system (CNS) penetration potential while maintaining aqueous solubility (LogSW = –3.53). The enhanced lipophilicity can translate into improved passive membrane permeability and higher intracellular exposure in cellular assays.

lipophilicity LogP drug‑likeness membrane permeability

High-Impact Research and Industrial Application Scenarios for 3-(2,6-Dimethylphenyl)quinazolin-4-one


Lead‑Generation Scaffold for PI3Kδ‑Selective Inhibitor Discovery in B‑Cell Malignancies

Given the demonstrated ability of the 3-(2,6‑dimethylphenyl)quinazolinone scaffold to deliver PI3Kδ inhibitors with IC₅₀ values as low as 8.4 nM and >3000‑fold selectivity over the α‑isoform [1], this compound is ideally suited as the starting point for hit‑to‑lead and lead‑optimization programs targeting B‑cell lymphomas (e.g., SU‑DHL‑6). Procurement of this specific core ensures that the medicinal chemistry team builds upon a pharmacophore with validated target engagement and selectivity, significantly de‑risking early‑stage discovery.

Stereochemical Probe for N–C Axial Chirality in Drug Candidates

The 2,6‑dimethylphenyl substituent induces atropisomerism with rotational barriers predicted to exceed 125 kJ·mol⁻¹, enabling isolation of enantiomerically pure forms at ambient temperature [1]. This compound therefore serves as an ideal model system for studying the impact of axial chirality on pharmacological properties—including target binding, metabolic stability, and off‑target profiles—before committing to costly asymmetric syntheses of advanced leads.

Lipophilic Core for CNS‑Penetrant Quinazolinone Libraries

With a calculated LogP of 2.93 and moderate aqueous solubility (LogSW = –3.53) [1], the compound occupies a favorable physicochemical space for CNS drug discovery. It can be used as a central scaffold in parallel synthesis campaigns aimed at generating blood‑brain‑barrier‑penetrant kinase inhibitors or GPCR modulators, where the intrinsic lipophilicity reduces the need for additional hydrophobic appendages that might violate Lipinski’s rules.

Efficient Building Block for Diversity‑Oriented Synthesis of 2‑Substituted Quinazolinones

The high yield (84%) and operational simplicity of the one‑pot, three‑component synthesis using 2,6‑xylidine [1] establish this compound as a cost‑effective, readily accessible building block for subsequent derivatization at the 2‑position. Combinatorial libraries of 2‑alkylthio‑, 2‑amino‑, or 2‑aryl‑3‑(2,6‑dimethylphenyl)quinazolin-4-ones can be rapidly generated to explore diverse biological targets while maintaining the favorable atropisomeric and lipophilic characteristics of the core.

Quote Request

Request a Quote for 3-(2,6-Dimethylphenyl)quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.